![molecular formula C25H21N3O3S2 B2638506 N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 312526-21-9](/img/structure/B2638506.png)
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
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Description
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide is a useful research compound. Its molecular formula is C25H21N3O3S2 and its molecular weight is 475.58. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-inflammatory Activities
Research has shown that compounds related to N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide possess significant antimicrobial and anti-inflammatory properties. For instance, various benzothiazole derivatives have been synthesized and screened for their antimicrobial activity against different bacterial and fungal strains. The presence of fluorine and other functional groups in these molecules contributes to their pharmacological potential, making them promising candidates for treating microbial infections (Patel et al., 2009; Bhusari et al., 2008).
Anticancer Applications
The potential of benzothiazole derivatives as anticancer agents has been explored through the synthesis and evaluation of various compounds. These studies have identified several derivatives with promising anticancer activities against a range of cancer cell lines, highlighting the therapeutic potential of these molecules in oncology (Yılmaz et al., 2015; Ravinaik et al., 2021).
Enzyme Inhibition for Drug Development
Compounds similar to N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide have been evaluated for their enzyme inhibitory activities, which is crucial for the development of new therapeutic agents. For instance, certain derivatives have been identified as potent inhibitors of enzymes like α-glucosidase and acetylcholinesterase, suggesting their utility in treating diseases such as diabetes and Alzheimer's (Abbasi et al., 2019).
Antitubercular Activity
The search for new treatments against tuberculosis has led to the exploration of benzothiazole derivatives for their antitubercular activity. Compounds within this chemical class have shown potential against Mycobacterium tuberculosis, underscoring their relevance in addressing resistant strains of tuberculosis (Dighe et al., 2012).
properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S2/c1-16-10-13-18(14-11-16)33(30,31)28-21-9-5-4-8-20(21)24(29)27-25-26-23-19-7-3-2-6-17(19)12-15-22(23)32-25/h2-11,13-14,28H,12,15H2,1H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFOKDWZMHYSHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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